molecular formula C7H10N2O2S B1449612 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 68087-13-8

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1449612
CAS RN: 68087-13-8
M. Wt: 186.23 g/mol
InChI Key: OWIFCBBLFPQMSJ-UHFFFAOYSA-N
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Description

Pyrimidinones, such as 3H-pyrimidin-4-ones, are a class of organic compounds characterized by a pyrimidine core structure. They are often highly functionalized and can have various substituents .


Synthesis Analysis

The synthesis of 3H-pyrimidin-4-ones often involves the use of readily available α-substituted β-ketoesters. These are transformed into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones. These reactive intermediates are then converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .


Chemical Reactions Analysis

The chemical reactions involving pyrimidinones can vary widely depending on their specific structures and the conditions under which the reactions are carried out. The synthesis process described above involves several key reactions, including the formation of acyl enamines and the cyclization to form 6H-1,3-oxazin-6-ones .

Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one belongs to the broader class of pyrimidines, known for their wide range of biological activities. Research has shown that pyrimidine derivatives, including structures similar to the subject compound, exhibit significant anti-inflammatory properties. For instance, a study by Gondkar, Deshmukh, and Chaudhari (2013) highlighted the synthesis of substituted tetrahydropyrimidine derivatives, demonstrating potent in-vitro anti-inflammatory activity. These compounds were synthesized through a novel procedure, showcasing the pyrimidine scaffold's capacity to be modified for enhanced biological activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Catalytic Applications

Pyrimidine derivatives also find applications in catalysis, as reviewed by Parmar, Vala, and Patel (2023). The review covers synthetic pathways employing hybrid catalysts for developing pyrimidine scaffolds, highlighting their significant role in medicinal chemistry due to their structural versatility and bioavailability. This emphasizes the compound's potential as a precursor or intermediate in synthesizing pharmacologically active molecules, leveraging its reactivity and structural adaptability (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

Further, Chiriapkin (2022) discusses the extensive pharmacological activities of pyrimidine derivatives, including antiviral, psychotropic, antimicrobial, antitumor, and anabolic activities. This broad spectrum of activity underlines the potential of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one and related compounds in drug development, offering a versatile scaffold for designing new therapeutics (Chiriapkin, 2022).

Anti-inflammatory and Anti-Alzheimer's Potential

Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidines, further confirming the significant potential of pyrimidine derivatives in developing anti-inflammatory agents. Das et al. (2021) review the medicinal perspectives of pyrimidine derivatives as Anti-Alzheimer's agents, highlighting the role of the pyrimidine core in synthesizing compounds with neurological disorder treatment potential. These studies exemplify the diverse therapeutic applications stemming from the pyrimidine scaffold's modification and optimization (Rashid et al., 2021); (Das et al., 2021).

properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFCBBLFPQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369630
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

68087-13-8
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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